molecular formula C20H13N3O3S B2684612 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 299950-70-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2684612
CAS No.: 299950-70-2
M. Wt: 375.4
InChI Key: ZXHQSKPJPXBQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a synthetic small molecule belonging to the benzothiazole family, a class of compounds renowned for their diverse and potent pharmacological activities . Benzothiazole derivatives have been identified as privileged scaffolds in medicinal chemistry, demonstrating significant efficacy in scientific research, particularly as antimicrobial and antitumor agents . Recent studies on closely related N-(benzothiazol-2-yl)benzamide analogues have shown promising and potent antimicrobial activity against a range of bacterial and fungal pathogens, highlighting the potential of this chemical series in infectious disease research . The mechanism of action for such compounds is an area of active investigation, with docking studies often performed to elucidate their interactions with biological targets . With a molecular formula of C20H13N3O3S and a molecular weight of 375.41 g/mol, this nitro-substituted benzamide is supplied as a dry powder for experimental purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements in benzothiazole-based drug discovery .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(13-8-10-16(11-9-13)23(25)26)21-15-5-3-4-14(12-15)20-22-17-6-1-2-7-18(17)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHQSKPJPXBQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide typically involves the following steps:

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Scientific Research Applications

1.1 Antimicrobial Properties

Research indicates that benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, exhibit notable antimicrobial activities. A study highlighted that derivatives of benzothiazole showed effective inhibition against Mycobacterium tuberculosis, with some compounds demonstrating lower IC50 values compared to standard drugs. The mechanism involves the interaction of the compound with bacterial enzymes, disrupting their function and leading to cell death .

1.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of cell cycle progression. Specifically, compounds similar to this compound have been noted for their ability to target cancer cells selectively while sparing normal cells .

Case Studies

Case Study 1: Anti-Tubercular Activity

A recent study synthesized a series of benzothiazole derivatives and tested their anti-tubercular activity against M. tuberculosis. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) as low as 0.08 μM, showcasing their potential as new anti-tubercular agents .

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7bNT0.32
7cNT0.32
7dNT0.25

Case Study 2: Cancer Cell Line Inhibition

In another investigation, this compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 μM, indicating its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs, their substituents, and physicochemical properties:

Compound Name Substituents on Benzothiazole/Benzamide Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Reference
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-nitrobenzamide (Target) None (parent compound) C20H13N3O3S 375.40 ~4.2* 7 -
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 6-Methyl (benzothiazole) C15H11N3O3S 313.33 4.20 7
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide 6-Methyl (benzothiazole), 2-Cl (benzamide) C21H15ClN4O3S 438.89 ~5.0† 8
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-nitrobenzamide 3-OH (phenyl linker) C20H13N3O4S 391.40 ~3.8‡ 8
N-(1,3-Benzothiazol-2-yl)-N-(3-chlorophenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzamide 3-Cl (phenyl), imidazole (benzamide) C23H15ClN6O3S 498.92 ~4.5 9

*Estimated based on analog data; †Predicted due to chloro substitution; ‡Lower logP due to hydroxyl group.

Key Observations:
  • Electron-Withdrawing Groups : The nitro group in the target compound and analogs enhances polarity and may improve binding to biological targets (e.g., enzymes or DNA) .
  • logP Variations : Methyl groups (e.g., in ) increase hydrophobicity, while hydroxyl groups (e.g., in ) reduce logP, affecting membrane permeability.
  • Steric Effects : Bulky substituents like imidazole () or chloro () may hinder or direct molecular interactions.
Antimicrobial and Antitubercular Activity:
  • Benzothiazole-Triazole Derivatives : Analogs with 6-fluoro or 6-methyl substituents on benzothiazole exhibit potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, surpassing ampicillin in some cases . The nitro group in the target compound may similarly enhance antitubercular efficacy.
  • Thiadiazole-Nitrobenzamide Hybrids : Compounds like N-(5-{[3-(1,3-dioxo-isoindol-2-yl)propyl]sulfanyl}-1,2,4-thiadiazol-2-yl)-4-nitrobenzamide () demonstrate cytotoxicity, suggesting the nitrobenzamide moiety is a key pharmacophore in anticancer agents.
Kinase Inhibition:
  • AS601245 : A benzothiazole-acetonitrile derivative () inhibits c-Jun N-terminal kinases (JNKs), highlighting the benzothiazole scaffold's role in kinase targeting. The target compound’s nitro group could modulate similar pathways.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, a compound belonging to the benzothiazole family, has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H13_{13}N3_{3}O3_{3}S
  • IUPAC Name : this compound
  • CAS Number : 299950-70-2

This compound exhibits a range of biological activities attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. This activity is believed to stem from its ability to disrupt bacterial cell wall synthesis and function.
  • Anticancer Properties : Research indicates that benzothiazole derivatives, including this compound, can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been shown to target specific pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound has been associated with the inhibition of inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro studies have shown that this compound exhibits:

  • Cytotoxicity : A study indicated that this compound has cytotoxic effects on various cancer cell lines, with IC50_{50} values ranging from 10 to 30 µM depending on the cell type .
  • Mechanistic Insights : The compound was found to induce apoptosis in human cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. It demonstrates moderate bioavailability and a half-life conducive for therapeutic applications. Further studies are needed to fully elucidate its metabolic pathways and excretion routes.

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzothiazole derivatives reveals differences in biological activity profiles:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
N-(1,3-benzothiazol-2-yl)-2-chloroacetamideModerateLowModerate
N-(1,3-benzothiazol-2-yl)-arylamidesHighModerateLow
This compoundHighHighHigh

Case Studies

  • Anticancer Efficacy : A recent study evaluated the anticancer efficacy of this compound in a xenograft mouse model. The results showed a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent .
  • Antimicrobial Testing : In a clinical setting, the compound was tested against multi-drug resistant bacterial strains. It exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting its relevance in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step approach:

Amide Coupling : React 3-(1,3-benzothiazol-2-yl)aniline with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under inert conditions. Stir at room temperature for 12–24 hours, monitoring completion via TLC .

Purification : Isolate the crude product via precipitation in ice-cold water, followed by recrystallization from methanol or ethanol. Column chromatography (silica gel, eluent: ethyl acetate/hexane) may enhance purity .

  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–25°C) to minimize side reactions like hydrolysis of the acyl chloride.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Confirm the presence of the benzothiazole proton (δ ~8.5–9.0 ppm for aromatic protons) and nitro group (deshielding effects on adjacent carbons). The amide proton (N–H) appears as a singlet at δ ~10–11 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with benzothiazole and nitrobenzamide moieties .
  • IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular geometry, and what software is recommended for refinement?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in methanol or DMF/ether.
  • Data Collection : Use a diffractometer (Mo-Kα radiation) to collect high-resolution data.
  • Refinement : Employ SHELXL for structure refinement. Key parameters include hydrogen-bonding interactions (e.g., N–H···O/N) and torsion angles between the benzothiazole and nitrobenzamide groups .
    • Example : In analogous benzamide-thiazole derivatives, intermolecular N–H···N hydrogen bonds form centrosymmetric dimers, stabilizing crystal packing .

Q. What strategies can address contradictions between computational (DFT) and experimental (XRD) bond-length data for the nitrobenzamide moiety?

  • Approach :

Validate Computational Models : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) and compare with XRD bond lengths (e.g., C–N in nitro groups: ~1.45–1.50 Å experimentally vs. 1.48–1.52 Å computationally).

Account for Environmental Effects : Solvent and crystal packing forces (e.g., π-stacking in benzothiazole systems) may distort bond lengths versus gas-phase calculations .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Key Modifications :

  • Nitro Group Replacement : Substitute with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability.
  • Benzothiazole Functionalization : Introduce methyl/fluoro substituents at the 5/6-position to enhance binding to biological targets (e.g., enzymes or receptors) .
    • Biological Testing : Prioritize assays for antimicrobial (Gram-positive bacteria) or anticancer activity, using analogs like 4-nitrobenzamide-thiadiazole hybrids as benchmarks .

Q. What experimental evidence supports the role of the benzothiazole-amide scaffold in enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms)?

  • Mechanistic Insight :

  • The amide anion (from the benzamide moiety) directly interacts with the pyruvate:ferredoxin oxidoreductase (PFOR) active site, disrupting electron transfer.
  • Structural analogs (e.g., nitazoxanide derivatives) show similar inhibition via hydrogen bonding between the amide N–H and enzyme residues .
    • Validation : Use enzyme inhibition assays (e.g., NADH oxidation rates) and molecular docking simulations to map binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.